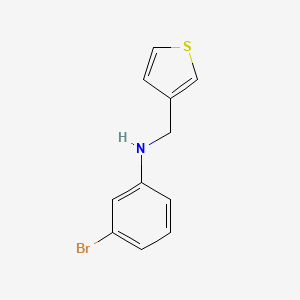

3-bromo-N-(thiophen-3-ylmethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrNS |

|---|---|

Molecular Weight |

268.17 g/mol |

IUPAC Name |

3-bromo-N-(thiophen-3-ylmethyl)aniline |

InChI |

InChI=1S/C11H10BrNS/c12-10-2-1-3-11(6-10)13-7-9-4-5-14-8-9/h1-6,8,13H,7H2 |

InChI Key |

ZLPHHMQCZZIIMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NCC2=CSC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo N Thiophen 3 Ylmethyl Aniline

Strategies for Carbon-Nitrogen Bond Formation

The creation of the C-N bond in 3-bromo-N-(thiophen-3-ylmethyl)aniline is a pivotal step in its synthesis. Various approaches have been developed to achieve this, each with its own set of advantages and specific reaction conditions.

Reductive Amination Approaches

Reductive amination is a widely utilized and efficient method for the formation of amines. This two-step, one-pot process typically involves the initial reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the desired amine.

In the context of synthesizing this compound, this approach would involve the reaction of 3-bromoaniline (B18343) with thiophene-3-carbaldehyde. The initial condensation reaction forms an N-(thiophen-3-ylmethylene)-3-bromoaniline imine. This intermediate is subsequently reduced using a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions. The use of zinc dust in an aqueous alkaline medium presents an environmentally benign alternative.

A plausible reaction scheme is outlined below:

Reaction Scheme: Reductive Amination

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature | Yield (%) |

| 3-bromoaniline | thiophene-3-carbaldehyde | Sodium borohydride (NaBH₄) | Methanol | Room Temp. | High |

| 3-bromoaniline | thiophene-3-carbaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane | Room Temp. | High |

| 3-bromoaniline | thiophene-3-carbaldehyde | Zinc (Zn) dust / aq. KOH | Water/Ethyl Acetate (B1210297) | Room Temp. | Good |

Direct Alkylation of Anilines

Direct N-alkylation of anilines with alkyl halides is another fundamental method for C-N bond formation. This nucleophilic substitution reaction involves the attack of the nitrogen atom of the aniline (B41778) on the electrophilic carbon of the alkyl halide.

For the synthesis of this compound, this strategy would employ 3-bromoaniline and a reactive thiophene (B33073) derivative such as 3-(chloromethyl)thiophene (B1314076) or 3-(bromomethyl)thiophene (B1268036). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) often being effective. A potential challenge with this method is the possibility of over-alkylation, leading to the formation of a tertiary amine.

Reaction Scheme: Direct Alkylation

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield (%) |

| 3-bromoaniline | 3-(chloromethyl)thiophene | Potassium Carbonate (K₂CO₃) | Acetonitrile | Reflux | Moderate-Good |

| 3-bromoaniline | 3-(bromomethyl)thiophene | Triethylamine (Et₃N) | Dimethylformamide (DMF) | 60-80 °C | Moderate-Good |

Construction of the Thiophene-Aniline Linkage

Condensation Reactions with Thiophene Derivatives

Condensation reactions, particularly those forming an imine intermediate that is subsequently reduced, are closely related to reductive amination. However, this classification can also encompass reactions where the imine is the final, stable product. For the synthesis of the target saturated amine, the condensation is a key intermediate step.

A notable example involves the condensation of a substituted bromoaniline with a substituted thiophene-carbaldehyde. For instance, the reaction of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid in ethanol (B145695) has been shown to produce the corresponding imine in excellent yield (94%). This imine can then be reduced in a separate step to the desired amine. This demonstrates the high efficiency of the initial condensation step.

Reaction Scheme: Condensation-Reduction

| Reactant 1 | Reactant 2 | Catalyst (Step 1) | Reducing Agent (Step 2) | Yield (Step 1, Analogous) |

| 3-bromoaniline | thiophene-3-carbaldehyde | Acetic Acid | Sodium borohydride | ~94% |

Metal-Catalyzed Coupling Reactions

In recent decades, transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-heteroatom bonds, including C-N bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine in the presence of a base. This reaction is highly versatile and tolerates a wide range of functional groups. nih.gov

To synthesize this compound, a Buchwald-Hartwig approach could theoretically be envisioned in two ways. The more conventional approach would involve the coupling of an aryl halide, such as 1-bromo-3-iodobenzene (B1265593) or 3-bromophenyl triflate, with N-methyl-3-thiophenemethanamine. However, a more direct, though less common, variant would be the coupling of 3-bromoaniline with a suitable thiophene derivative. A more plausible strategy within the Buchwald-Hartwig framework would involve coupling 3-bromoaniline with a thiophene derivative where the methylamine (B109427) is already present, or a precursor that can be readily converted to it.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, the base, and the solvent. unimib.it Common catalyst systems include palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands such as XantPhos or Johnphos. Strong bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are typically required.

Reaction Scheme: Buchwald-Hartwig Amination (Hypothetical)

| Aryl Halide | Amine | Pd-Catalyst | Ligand | Base | Solvent | Temperature |

| 3-bromoiodobenzene | N-methyl-3-thiophenemethanamine | Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | 110 °C |

| 3-bromophenyl triflate | N-methyl-3-thiophenemethanamine | Pd(OAc)₂ | Johnphos | NaOtBu | Dioxane | 100 °C |

Suzuki-Miyaura Cross-Coupling for Aryl-Thiophene Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its efficacy in forming carbon-carbon bonds. mdpi.comnih.gov This palladium-catalyzed reaction is particularly valuable for linking aryl and heteroaryl systems, such as in the creation of aryl-thiophene scaffolds. mdpi.comnih.gov While not the direct method for the final C-N bond formation in this compound, it is a critical strategy for synthesizing precursors or analogs where the thiophene ring is directly attached to an aromatic ring.

The reaction typically involves the coupling of an organoboron compound, such as a thiophene boronic acid or boronic ester, with an aryl halide (e.g., a bromoaniline derivative) in the presence of a palladium catalyst and a base. nih.govtandfonline.com The versatility of the Suzuki-Miyaura reaction stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of diverse boronic acids and catalysts. nih.govresearchgate.net

A typical catalytic cycle for this process involves:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

This methodology is widely applied in the synthesis of pharmaceuticals and advanced materials containing aryl-thiophene motifs. mdpi.comresearchgate.net

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of compounds like this compound requires careful optimization of reaction parameters. For the direct synthesis, which is most plausibly achieved via reductive amination of 3-bromoaniline with thiophene-3-carbaldehyde or N-alkylation of 3-bromoaniline with a 3-(halomethyl)thiophene, several factors are critical.

For N-alkylation reactions , key variables include the choice of base, solvent, and temperature. A range of conditions has been explored for the N-alkylation of substituted anilines with various alcohols (via a "borrowing hydrogen" mechanism) or halides. nih.govresearchgate.netrsc.org Optimization often involves screening different catalysts, such as those based on iridium or cobalt, alongside various bases to find the ideal combination for maximizing yield. nih.govresearchgate.net

The table below illustrates typical parameters screened during the optimization of N-alkylation reactions for aniline derivatives, which would be applicable to the target synthesis.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Ir Complex (1.0) | tBuOK | Toluene | 120 | 80 |

| 2 | Ru Complex (1.0) | Cs2CO3 | Dioxane | 110 | 65 |

| 3 | Co@NC (10 mg) | tBuOK | Toluene | 140 | 92 |

| 4 | None | K2CO3 | DMF | 100 | <10 |

This table is a representative example based on typical optimization studies for N-alkylation of anilines and does not represent actual experimental data for the specific target compound. nih.govresearchgate.net

For reductive amination , the choice of reducing agent is paramount. Mild hydride reagents like sodium triacetoxyborohydride (STAB) are often preferred because they are chemoselective, reducing the intermediate iminium ion much faster than the starting aldehyde. This selectivity prevents the competitive reduction of the carbonyl starting material. purdue.edu Optimization would involve adjusting the stoichiometry of the reagents, reaction time, and pH to ensure efficient imine formation and subsequent reduction.

Scalability Considerations in Synthetic Development

Transitioning a synthetic route from a laboratory bench to large-scale industrial production introduces a new set of challenges that must be addressed for the process to be safe, efficient, and economical. acs.org

Key scalability considerations for a synthesis involving Suzuki-Miyaura coupling or N-alkylation include:

Catalyst Cost and Loading: Palladium catalysts, often used in cross-coupling reactions, are expensive. researchgate.net On a large scale, minimizing the catalyst loading without compromising reaction efficiency is crucial for economic viability. This often requires rigorous optimization of reaction conditions. numberanalytics.com

Reagent Selection: The cost, availability, and safety of all reagents must be considered. For example, while potent, some bases or solvents may be too hazardous or expensive for large-scale use.

Process Safety: Exothermic reactions must be carefully controlled. Heat transfer is less efficient in large reactors, so understanding the reaction's thermal profile is essential to prevent dangerous temperature runaways. acs.org

Work-up and Purification: Procedures that are simple in the lab, like column chromatography, are often impractical and costly at an industrial scale. Developing scalable purification methods, such as crystallization or extraction, is critical. For Suzuki reactions, a significant challenge is the removal of residual palladium from the final product to meet strict regulatory limits (often in the parts-per-million range), which may require specialized scavenging agents or purification techniques. researchgate.netscite.ai

Environmental Impact: The choice of solvents and reagents has a significant environmental footprint. Green chemistry principles encourage the use of less toxic solvents, minimizing waste, and developing processes with high atom economy. rsc.org

Successfully scaling up the synthesis of this compound would require a multidisciplinary approach, focusing on process chemistry and chemical engineering to ensure the final method is robust, safe, and cost-effective. acs.org

Chemical Transformations and Reactivity of 3 Bromo N Thiophen 3 Ylmethyl Aniline

Reactions Involving the Bromine Substituent

The bromine atom on the aniline (B41778) ring of 3-bromo-N-(thiophen-3-ylmethyl)aniline serves as a versatile handle for a variety of chemical modifications. Its presence allows for the introduction of new functional groups and the construction of more complex molecular architectures through several established reaction pathways.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aryl halides. In the case of this compound, the direct displacement of the bromide by a nucleophile is generally challenging under standard conditions. Aromatic rings are inherently electron-rich and thus resist attack by nucleophiles. wikipedia.org For an SNAr reaction to proceed efficiently, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby lowering the activation energy of the reaction. nih.gov

In this compound, the secondary amine is an electron-donating group, which further deactivates the ring towards nucleophilic attack. Therefore, direct SNAr reactions with common nucleophiles are not expected to be facile. However, under forcing conditions or with highly reactive nucleophiles, some level of substitution might be achievable. The reactivity could also be enhanced in related heterocyclic systems like pyridines, which are more amenable to nucleophilic aromatic substitution. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine substituent in this compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a powerful method for the arylation, vinylation, or alkylation of this compound. nih.gov This reaction is widely used due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.

While no specific studies on the Suzuki-Miyaura coupling of this compound were found, extensive research on similar bromoaniline and bromothiophene systems provides a strong basis for predicting its reactivity. mdpi.comunimib.itresearchgate.net For instance, the coupling of various bromoanilines with thienyl boronic acids has been successfully demonstrated, achieving high yields of the corresponding thienyl-anilines. unimib.it These reactions are typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base.

A hypothetical Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is presented below.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-Aryl-N-(thiophen-3-ylmethyl)aniline |

The Sonogashira coupling reaction provides a direct route for the introduction of alkyne moieties through the palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This transformation is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials. nih.gov

The reaction of this compound with a terminal alkyne would be expected to proceed under standard Sonogashira conditions, which typically involve a palladium(0) catalyst, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base in an appropriate solvent. researchgate.net The reactivity of aryl bromides in Sonogashira couplings is generally good, allowing for the efficient formation of the desired alkynylated product. wikipedia.org

Below is a table outlining a potential Sonogashira coupling reaction.

| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| This compound | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 3-(Alkynyl)-N-(thiophen-3-ylmethyl)aniline |

The Stille coupling offers another avenue for carbon-carbon bond formation by reacting an organohalide with an organotin compound, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org Stille reactions are known for their tolerance of a wide range of functional groups, and the organostannane reagents are often stable and easily handled. wikipedia.org The reaction of this compound with an organostannane would proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The Heck coupling reaction facilitates the vinylation of aryl halides. This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a base. While no specific examples for the target molecule are available, the general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by insertion of the alkene and subsequent β-hydride elimination to yield the vinylated product.

A summary of potential Stille and Heck coupling reactions is provided in the table below.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|---|

| Stille Coupling | This compound | Organostannane | Pd(PPh₃)₄ | - | 3-(Substituted)-N-(thiophen-3-ylmethyl)aniline |

| Heck Coupling | This compound | Alkene | Pd(OAc)₂ | Et₃N | 3-(Vinyl)-N-(thiophen-3-ylmethyl)aniline |

Transformations at the Secondary Amine Moiety

The secondary amine group in this compound is a key site for chemical modification, allowing for the introduction of various substituents that can modulate the compound's physicochemical and biological properties. Common transformations include N-alkylation and N-acylation.

N-Alkylation of the secondary amine can be achieved by reaction with alkyl halides. msu.edulibretexts.org This nucleophilic substitution reaction, where the amine acts as the nucleophile, typically leads to the formation of a tertiary amine. savemyexams.com The reaction can sometimes proceed to form a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. msu.edu More controlled mono-alkylation can be achieved using alternative methods such as reductive amination or by employing specific catalytic systems. organic-chemistry.orgorganic-chemistry.org

N-Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. pearson.com This reaction is generally very efficient and is often used to protect the amine functionality or to introduce a carbonyl group, which can serve as a handle for further synthetic manipulations. researchgate.net

The table below summarizes these potential transformations at the secondary amine.

| Reaction Type | Reactant 1 | Reagent | Product |

|---|---|---|---|

| N-Alkylation | This compound | Alkyl Halide | 3-Bromo-N-alkyl-N-(thiophen-3-ylmethyl)aniline |

| N-Acylation | This compound | Acyl Chloride | N-(3-bromophenyl)-N-(thiophen-3-ylmethyl)acetamide |

N-Alkylation and N-Acylation Reactions

The secondary amine nitrogen in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. N-alkylation and N-acylation are fundamental transformations for modifying the amine group.

N-Alkylation: The introduction of an additional alkyl group onto the nitrogen atom can be achieved through various methods. Classical approaches involve the use of alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. While no specific studies on the N-alkylation of this compound have been reported, the reactivity can be inferred from general procedures for aniline derivatives. For instance, N-alkylation of aromatic amines with alcohols, facilitated by transition metal catalysts such as ruthenium complexes, represents a modern and atom-economical approach. unica.it This "borrowing hydrogen" or "hydrogen autotransfer" strategy involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the secondary amine. unica.it

| Alkylating Agent | Catalyst/Conditions | Product Type |

| Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃, NaH) | Tertiary Amine |

| Alcohol (e.g., R-CH₂OH) | Ru or Ir complex | Tertiary Amine |

| Dialkyl Carbonates | NaY faujasite | Tertiary Amine |

Formation of Imines and Schiff Bases

Imines, or Schiff bases, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or a ketone. nanobioletters.com As this compound is a secondary amine, it cannot directly form a stable imine through this pathway. However, the synthesis of structurally related imines provides insight into the reactivity of its precursors. For example, the condensation of 3-bromo-4-methylaniline (B27599) with various aldehydes, such as 2-nitrobenzaldehyde (B1664092) and 4-methoxybenzaldehyde, yields the corresponding Schiff bases. nanobioletters.com A theoretical study on the formation of Schiff bases between para-substituted anilines and thiophene-2-carbaldehyde (B41791) indicates a two-step mechanism involving the formation of a carbinolamine intermediate, followed by dehydration. eijppr.com

A closely related reaction is the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, which is formed from 4-bromo-2-methylaniline (B145978) and 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid. nih.gov This highlights the feasibility of forming the C=N bond between aniline and thiophene-based precursors.

Reactivity of the Thiophene (B33073) Heterocycle

The thiophene ring in this compound is an electron-rich aromatic system, making it prone to electrophilic attack. Its functionalization is a key avenue for elaborating the molecular structure.

Electrophilic Aromatic Substitution on the Thiophene Ring

Thiophene is known to undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, more readily than benzene (B151609). The substitution pattern is directed by the existing substituent. In this compound, the thiophene ring is attached at the 3-position to a methylamino group, which is connected to a 3-bromophenyl group. The N-(3-bromophenyl)methyl substituent as a whole is expected to be an activating group and direct incoming electrophiles primarily to the 2- and 5-positions of the thiophene ring. The reaction mechanism involves the formation of a cationic intermediate (a σ-complex), followed by the loss of a proton to restore aromaticity. libretexts.org

| Reaction | Reagent | Expected Major Products |

| Bromination | N-Bromosuccinimide (NBS) | 2-bromo or 5-bromo derivative |

| Nitration | HNO₃/H₂SO₄ | 2-nitro or 5-nitro derivative |

| Acylation | Acyl chloride/Lewis acid | 2-acyl or 5-acyl derivative |

Ring Functionalization and Derivatization

Beyond electrophilic substitution, the thiophene ring and the brominated aniline ring can be functionalized through various cross-coupling reactions. The bromine atom on the aniline ring is a handle for transition metal-catalyzed reactions. For instance, Suzuki-Miyaura cross-coupling reactions are widely used to form carbon-carbon bonds. In a study on a similar compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, the bromine atoms on both the aniline and thiophene rings were successfully coupled with different arylboronic acids in the presence of a palladium catalyst. nih.gov This demonstrates that both bromo-positions on a related scaffold are amenable to functionalization.

Another powerful method for derivatization is lithium-halogen exchange. Treatment of a bromo-aromatic compound with an organolithium reagent, such as n-butyllithium, at low temperatures can generate a lithiated intermediate. This species can then react with a variety of electrophiles to introduce new functional groups. This strategy has been successfully applied to the functionalization of 3-bromonaphtho[2,3-b]thiophene. researchgate.net A similar approach could potentially be used to functionalize the 3-bromo position of the aniline ring in the title compound.

Investigations into Cascade Reactions and Tandem Processes

There is currently a lack of published research specifically investigating cascade or tandem reactions involving this compound. Such reaction sequences, where multiple bonds are formed in a single operation, are of great interest in synthetic chemistry for their efficiency.

Given the functionalities present in the molecule, one could envision potential cascade processes. For example, a reaction sequence could be initiated by a cross-coupling reaction at the bromine site, followed by an intramolecular cyclization involving the secondary amine and the thiophene ring, perhaps after a subsequent functionalization. The development of such tandem processes would represent a significant advancement in the synthetic utility of this and related compounds, allowing for the rapid construction of complex heterocyclic systems. Future research in this area could unlock novel and efficient pathways to valuable molecular targets.

Advanced Spectroscopic and Structural Characterization of 3 Bromo N Thiophen 3 Ylmethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of 3-bromo-N-(thiophen-3-ylmethyl)aniline is anticipated to exhibit distinct signals corresponding to the protons on the aniline (B41778) ring, the thiophene (B33073) ring, the methylene (B1212753) bridge, and the amine group. The chemical shifts are influenced by the electronic effects of the bromine substituent and the aromatic rings.

The protons of the 3-bromoaniline (B18343) fragment are expected to show a complex splitting pattern in the aromatic region. Based on data for 3-bromoaniline, the proton ortho to the bromine (H-2) would likely appear as a singlet or a narrow triplet, while the other ring protons (H-4, H-5, H-6) would present as multiplets due to their respective couplings. The electron-withdrawing nature of the bromine atom will generally deshield the aromatic protons, shifting their signals downfield.

The thiophene ring protons are also expected in the aromatic region. The proton at position 2 of the thiophene ring is typically the most deshielded. The methylene protons of the benzyl-like linker would appear as a singlet or a doublet if coupled to the N-H proton, likely in the range of 4.0-5.0 ppm. The amine proton (N-H) would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Aniline H-2 | ~7.0-7.2 | t | |

| Aniline H-4 | ~6.7-6.9 | ddd | |

| Aniline H-5 | ~7.0-7.1 | t | |

| Aniline H-6 | ~6.6-6.8 | ddd | |

| Thiophene H-2 | ~7.2-7.4 | dd | |

| Thiophene H-4 | ~7.0-7.1 | dd | |

| Thiophene H-5 | ~7.3-7.5 | dd | |

| Methylene (-CH₂-) | ~4.3-4.5 | d | Coupled to N-H |

| Amine (-NH-) | Variable | br s | Broad singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound is expected to show signals for each unique carbon atom. The carbon atom attached to the bromine (C-3 of the aniline ring) will be significantly influenced by the halogen's electronegativity and heavy atom effect.

The aromatic carbons of the aniline and thiophene rings will appear in the downfield region (typically 100-150 ppm). The carbon directly bonded to the bromine atom is expected to have a chemical shift in the lower end of this range. The methylene carbon will be found in the aliphatic region, likely around 40-50 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aniline C-1 (-NH) | ~148 |

| Aniline C-2 | ~115 |

| Aniline C-3 (-Br) | ~123 |

| Aniline C-4 | ~131 |

| Aniline C-5 | ~120 |

| Aniline C-6 | ~116 |

| Thiophene C-2 | ~127 |

| Thiophene C-3 (-CH₂-) | ~140 |

| Thiophene C-4 | ~122 |

| Thiophene C-5 | ~126 |

| Methylene (-CH₂-) | ~48 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the aniline and thiophene rings. For instance, cross-peaks would be expected between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon by linking the previously assigned proton signals to their corresponding carbon resonances.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₁H₁₀BrNS), the molecular ion peak ([M]⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The calculated monoisotopic mass is approximately 266.97 g/mol .

Common fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, which is typically a weak point in the molecule. This could lead to the formation of a tropylium-like ion from the thiophene-methyl fragment or a fragment corresponding to the 3-bromoaniline radical cation.

Predicted Key Fragments in the Mass Spectrum

| m/z | Possible Fragment |

| 267/269 | [M]⁺ (Molecular ion) |

| 170/172 | [C₆H₅BrN]⁺ |

| 97 | [C₅H₅S]⁺ (Thienylmethyl cation) |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint" for the compound, with specific peaks corresponding to the stretching and bending of different functional groups.

The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be found in the 1450-1600 cm⁻¹ region. A C-Br stretching frequency would be expected in the fingerprint region, typically below 700 cm⁻¹.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3350-3450 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=C Aromatic Stretch | 1450-1600 |

| C-N Stretch | 1250-1350 |

| C-Br Stretch | 500-650 |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-S bond of the thiophene ring.

X-ray Crystallography for Solid-State Molecular Architecture

While no specific X-ray crystallographic data for this compound has been found in the searched literature, this technique would provide the definitive solid-state structure of the molecule if suitable crystals could be obtained.

X-ray crystallography would reveal precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. It would also provide insights into the conformation of the molecule in the solid state, such as the dihedral angle between the aniline and thiophene rings. Furthermore, the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine N-H group or π-π stacking between the aromatic rings, would be elucidated. Based on studies of similar N-aryl thiophen-3-ylmethylamine derivatives, a non-planar conformation with a significant twist between the two aromatic rings would be expected.

Theoretical and Computational Investigations of 3 Bromo N Thiophen 3 Ylmethyl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 3-bromo-N-(thiophen-3-ylmethyl)aniline can provide profound insights into its geometry, orbital energies, and electrostatic potential, which are crucial for understanding its chemical behavior.

Geometry Optimization and Conformational Preferences

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. These calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311+G(d,p), which provides a reliable level of theory for organic molecules.

The optimized geometry reveals the spatial relationship between the 3-bromoaniline (B18343) and the thiophen-3-ylmethyl moieties. Due to the flexibility of the methylene (B1212753) linker, this compound can exist in various conformations. Computational studies can identify the most stable conformer by comparing the energies of different rotational isomers. The conformational preference is dictated by a delicate balance of steric hindrance and electronic interactions between the aromatic rings.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Br | 1.910 | C-N-C | 125.4 |

| C-N | 1.405 | N-C-C (aniline) | 121.2 |

| N-CH2 | 1.452 | N-CH2-C (thiophene) | 112.8 |

| CH2-C (thiophene) | 1.510 | C-S-C (thiophene) | 92.2 |

Note: The values in this table are representative and based on DFT calculations of similar molecular structures.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more prone to chemical reactions. For thiophene-aniline derivatives, HOMO-LUMO gaps are typically around 4.5 eV. DFT calculations can precisely determine these energy levels for this compound.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.87 |

| LUMO | -1.35 |

Note: These values are illustrative and derived from typical DFT calculations on analogous compounds.

Analysis of the HOMO and LUMO electron density distributions reveals the most probable sites for electrophilic and nucleophilic attack. In molecules like this compound, the HOMO is often localized on the electron-rich aniline (B41778) and thiophene (B33073) rings, particularly the nitrogen and sulfur atoms. The LUMO, on the other hand, is typically distributed over the aromatic systems, indicating where an incoming nucleophile would likely attack.

Molecular Electrostatic Potential (MESP) Surface Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MESP surface is colored to indicate different electrostatic potential values: red regions represent negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack). bhu.ac.in

For this compound, the MESP map would likely show negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons, as well as on the bromine atom. These areas would be the most likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amine group and the aromatic rings would exhibit a more positive potential, making them potential sites for interaction with nucleophiles.

Quantum Chemical Descriptors and Reactivity Prediction

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to provide a more quantitative understanding of a molecule's reactivity. These descriptors are derived from the electronic structure and offer insights into various aspects of chemical behavior.

Analysis of Ionization Energy and Electron Affinity

Ionization energy (I) is the energy required to remove an electron from a molecule, while electron affinity (A) is the energy released when a molecule accepts an electron. According to Koopmans' theorem, these values can be approximated from the energies of the HOMO and LUMO, respectively:

I ≈ -EHOMO

A ≈ -ELUMO

A lower ionization energy indicates that the molecule is a better electron donor, while a higher electron affinity suggests it is a better electron acceptor. These parameters are fundamental to understanding the molecule's redox properties and its behavior in charge-transfer interactions.

Calculation of Chemical Hardness, Softness, and Electrophilicity Indices

Based on the ionization energy and electron affinity, several other important reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It indicates the ease with which the electron cloud can be polarized.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as the average of the ionization energy and electron affinity: χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is defined as ω = χ2 / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and predicting their behavior in various chemical reactions.

Table 3: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Ionization Energy (I) | 5.87 |

| Electron Affinity (A) | 1.35 |

| Chemical Hardness (η) | 2.26 |

| Chemical Softness (S) | 0.44 |

| Electronegativity (χ) | 3.61 |

Note: The values presented in this table are calculated from the representative HOMO and LUMO energies provided in Table 2.

Nucleophilicity Index Determination

The nucleophilicity index is a critical parameter in understanding the chemical reactivity of a molecule. It quantifies the nucleophilic character of a compound, indicating its propensity to donate electrons to an electrophile. For substituted anilines, the partial atomic charge on the amine nitrogen is a key determinant of its nucleophilicity and subsequent reactions like N-acetylation. tandfonline.comresearchgate.net

Computational methods, particularly DFT, are employed to calculate electronic descriptors that correlate with nucleophilicity. The susceptibility of the molecule to nucleophilic attack at specific positions can also be determined. tandfonline.com For this compound, the nucleophilicity would be influenced by the interplay of the electron-donating amino group, the electron-withdrawing bromine atom, and the aromatic thiophene ring.

A hypothetical data table for the nucleophilicity index of this compound, derived from a DFT calculation, might look like this:

| Parameter | Calculated Value | Method/Basis Set |

| Nucleophilicity Index (N) | Value | B3LYP/6-311+G(d,p) |

| Parr-Pople-Parr (P) Index | Value | B3LYP/6-311+G(d,p) |

| Global Electrophilicity (ω) | Value | B3LYP/6-311+G(d,p) |

| HOMO Energy | Value (eV) | B3LYP/6-311+G(d,p) |

Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is instrumental in predicting the spectroscopic properties of novel compounds, which aids in their experimental characterization.

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is a common approach to predict ¹H and ¹³C NMR chemical shifts. rasayanjournal.co.in For this compound, the predicted shifts would be compared with experimental data to confirm its structure.

Infrared (IR): Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds. For aromatic compounds, C-H stretching vibrations typically appear in the range of 3100-3000 cm⁻¹, while C=C stretching vibrations are found in the 1650-1430 cm⁻¹ region. scielo.org.za

UV-Visible (UV-Vis): Time-dependent density functional theory (TD-DFT) is used to predict the electronic absorption spectra of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. For aniline-thiophene systems, these calculations can elucidate the electronic conjugation within the molecule.

A hypothetical data table summarizing the predicted spectroscopic parameters for this compound is presented below:

| Spectroscopic Technique | Predicted Parameter | Calculated Value |

| ¹H NMR | Chemical Shift (δ, ppm) | List of predicted shifts |

| ¹³C NMR | Chemical Shift (δ, ppm) | List of predicted shifts |

| IR | Vibrational Frequencies (cm⁻¹) | List of key frequencies |

| UV-Vis | λ_max (nm) | List of absorption maxima |

Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.

Solvent Effects Modeling using Continuum Solvation Models (e.g., PCM)

The properties and reactivity of a molecule can be significantly influenced by the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent by representing it as a continuous dielectric medium. nih.gov These models are crucial for accurately predicting properties in solution. nih.gov

For this compound, PCM calculations would be employed to understand how its geometry, electronic structure, and spectroscopic properties change in different solvents. This is particularly important for applications where the molecule is used in a solution phase.

A hypothetical data table showing the effect of different solvents on a key property of this compound could be:

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.0 | Value |

| Dichloromethane | 8.93 | Value |

| Ethanol (B145695) | 24.55 | Value |

| Water | 80.1 | Value |

Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.

Assessment of Non-Linear Optical (NLO) Properties

Organic molecules with donor-π-acceptor architectures can exhibit significant non-linear optical (NLO) properties, making them promising for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it.

The key parameters for assessing NLO properties are the polarizability (α) and the first hyperpolarizability (β). These can be calculated using quantum chemical methods. For this compound, the aniline moiety acts as an electron donor, and the bromo-substituted ring and thiophene can modulate the π-conjugated system. The third-order NLO properties, such as the third-order optical susceptibility (χ⁽³⁾), can also be investigated. nih.gov

A hypothetical data table for the calculated NLO properties of this compound would be:

| NLO Property | Calculated Value (a.u.) |

| Mean Polarizability (α) | Value |

| First Hyperpolarizability (β) | Value |

| Second Hyperpolarizability (γ) | Value |

Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.

Applications in Materials Science and Synthetic Chemistry

Role as a Versatile Building Block in Organic Synthesis

The molecular architecture of 3-bromo-N-(thiophen-3-ylmethyl)aniline, featuring a bromo-substituted aniline (B41778) ring linked to a thiophene (B33073) moiety via a methylene (B1212753) bridge, endows it with considerable versatility as a synthetic intermediate. The presence of the bromine atom, the secondary amine, and the electron-rich thiophene ring offers multiple sites for chemical modification, making it a valuable precursor for more complex molecular frameworks.

Precursor for Complex Heterocyclic Compounds

The inherent reactivity of the bromine atom on the aniline ring makes it an ideal handle for various cross-coupling reactions. Methodologies such as Suzuki, Heck, and Buchwald-Hartwig amination reactions could be employed to introduce a wide range of substituents at this position. This functionalization is a key step in the synthesis of complex heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and materials science. For instance, intramolecular cyclization reactions involving the secondary amine and a suitably introduced ortho-substituent could lead to the formation of novel fused heterocyclic systems incorporating both benzene (B151609) and thiophene rings.

Scaffold for Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The structure of this compound presents several opportunities for its use in such reactions. The secondary amine can readily participate as a key component in well-known MCRs like the Ugi or Passerini reactions. Furthermore, the bromine atom could be leveraged in sequential MCR-cross-coupling strategies to rapidly build molecular diversity and construct intricate molecular architectures.

Exploration in Polymer Chemistry

The development of functionalized polymers with tailored electronic, optical, and mechanical properties is a cornerstone of modern materials science. The unique electronic characteristics of the thiophene ring, coupled with the functional handle of the bromo-aniline moiety, position this compound as a compelling candidate for exploration in polymer chemistry.

Monomer for Functionalized Polymers

The bromine atom on the aromatic ring allows for the polymerization of this compound through various cross-coupling polymerization techniques, such as Suzuki or Stille polymerization. This would lead to the formation of novel conjugated polymers incorporating the thiophene and aniline units directly into the polymer backbone. The resulting polymers could exhibit interesting photophysical and electrochemical properties, with potential applications in organic electronics. The secondary amine also provides a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Component in Advanced Polymer Architectures

Beyond its use as a primary monomer, this compound could be incorporated as a functional co-monomer in the synthesis of more complex polymer architectures. For example, its inclusion in block copolymers could introduce specific functionalities or alter the self-assembly behavior of the polymer chains. Additionally, it could be grafted onto existing polymer backbones to impart new properties, such as improved charge transport or light-harvesting capabilities.

Potential in Organic Electronics and Optoelectronics

The combination of the electron-rich thiophene ring and the aniline moiety suggests that materials derived from this compound could possess interesting electronic and optical properties. Thiophene-based materials are well-known for their use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The incorporation of the bromo-aniline unit could modulate the electronic energy levels (HOMO/LUMO) of the resulting materials, influencing their charge injection and transport properties. The bromine atom itself can influence the intermolecular packing and electronic coupling in the solid state, which are critical factors for efficient device performance. Further derivatization of the aniline nitrogen or the thiophene ring could provide a means to systematically tune the optoelectronic characteristics of materials based on this core structure. While experimental data on this compound is not yet widely available, its structural motifs strongly suggest a promising future in the development of novel organic electronic and optoelectronic materials.

Development of Organic Semiconductors

This compound is a versatile molecular building block in the synthesis of novel organic semiconductors. Its unique structure, which features a brominated aniline ring linked to a thiophene moiety, offers a strategic platform for creating extended π-conjugated systems. The bromine atom serves as a highly reactive site, enabling chemists to employ various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, to introduce new molecular fragments. This functionalization is critical for tuning the electronic properties of the resulting materials, including their energy levels (HOMO/LUMO) and charge transport characteristics.

The thiophene unit, a well-known component in conducting polymers, contributes favorably to the charge carrier mobility of the final semiconductor. Researchers have successfully incorporated this and similar aniline-thiophene structures into larger oligomeric and polymeric frameworks. These materials are then evaluated for their performance in electronic devices like organic field-effect transistors (OFETs). The ability to systematically modify the molecular structure allows for the fine-tuning of semiconductor properties, paving the way for the development of both p-type (hole-transporting) and n-type (electron-transporting) materials for advanced electronic applications.

Components for Organic Light-Emitting Diodes (OLEDs)

In the realm of organic light-emitting diodes (OLEDs), derivatives of this compound are investigated for their potential use as host materials or as key components within the emissive layer. The core structure possesses favorable electronic properties that can be further enhanced through chemical modification at the bromine position. By attaching various chromophoric groups, scientists can precisely control the photoluminescent characteristics of the resulting molecule, including its emission color and quantum efficiency.

The design of materials for OLEDs demands high thermal stability and excellent film-forming capabilities to ensure device longevity and uniform layer deposition. The N-(thiophen-3-ylmethyl)aniline framework can be integrated into more complex molecular architectures, such as those used in thermally activated delayed fluorescence (TADF) emitters or as hosts for phosphorescent dopants. The strategic functionalization at the bromo-position allows for the manipulation of the molecule's triplet energy level, a critical parameter for achieving efficient energy transfer in high-performance phosphorescent OLEDs.

| Property | Significance in OLEDs |

| Tunable Electronic Structure | Enables optimization of charge injection, transport, and recombination processes. |

| High Thermal Stability | Ensures the long-term operational stability and lifetime of the OLED device. |

| Good Film-Forming Properties | Facilitates the fabrication of high-quality, uniform thin films for efficient device performance. |

| Controllable Photoluminescence | Allows for the generation of a wide spectrum of colors for display and lighting applications. |

Investigation of Charge-Transfer Complexes

The electron-rich nature of both the aniline and thiophene rings makes this compound an excellent candidate for forming charge-transfer (CT) complexes. These complexes arise from the non-covalent interaction between an electron-donating molecule and an electron-accepting molecule. The study of these interactions is fundamental to understanding the electronic processes that govern the behavior of organic electronic devices.

When combined with strong electron acceptors like tetracyanoquinodimethane (TCNQ) or fullerene derivatives, molecules based on the this compound scaffold can form CT complexes that exhibit distinct optical and electronic properties. The bromine atom can influence the steric and electronic environment, thereby affecting the geometry and stability of the complex. Research in this area provides valuable insights into the mechanisms of charge separation and recombination, which are crucial for improving the efficiency of organic photovoltaics (OPVs) and other optoelectronic devices.

Ligand Design in Catalysis

Complexation with Transition Metals

In the field of coordination chemistry, this compound and its derivatives are explored as versatile ligands for complexing with transition metals. The presence of multiple potential coordination sites—the nitrogen atom of the aniline group and the sulfur atom of the thiophene ring—allows for the formation of stable metal complexes with unique structural and electronic properties. The bromine atom provides an additional advantage, as it can be used for post-coordination modifications to fine-tune the ligand's characteristics.

Researchers have investigated the coordination behavior of similar aniline-thiophene ligands with a variety of transition metals, including palladium, copper, and rhodium. The resulting metal complexes are thoroughly characterized using analytical techniques such as X-ray crystallography and NMR spectroscopy to elucidate their coordination geometry and bonding. The specific arrangement of the ligand around the metal center is a key determinant of the complex's future catalytic performance.

Evaluation of Catalytic Activity in Organic Transformations

Transition metal complexes featuring ligands derived from this compound are evaluated for their catalytic efficacy in a range of important organic transformations. A significant focus of this research is on cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For example, palladium complexes bearing these ligands are potential catalysts for Suzuki, Heck, and Buchwald-Hartwig amination reactions.

The performance of these catalysts is rigorously assessed based on metrics such as turnover number (TON), turnover frequency (TOF), and selectivity. The steric and electronic properties of the ligand play a crucial role in dictating the efficiency and outcome of the catalytic cycle. The bromo-substituent on the aniline ring can modulate the electron density at the metal center, thereby influencing its reactivity and catalytic prowess.

| Catalytic Reaction | Common Metal Center | Potential Influence of the Ligand |

| Suzuki Coupling | Palladium | Stabilizes the active catalytic species and modulates the rate of reductive elimination. |

| Heck Reaction | Palladium | Controls the regioselectivity of the reaction and enhances catalyst stability. |

| Buchwald-Hartwig Amination | Palladium, Copper | Facilitates the crucial C-N bond-forming step and improves catalyst lifetime. |

| Hydrogenation | Rhodium, Ruthenium | Influences the stereoselectivity of the reaction, leading to specific product isomers. |

Future Research Directions and Perspectives for 3 Bromo N Thiophen 3 Ylmethyl Aniline

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 3-bromo-N-(thiophen-3-ylmethyl)aniline can be approached through several established synthetic strategies, each with opportunities for optimization towards greater efficiency and sustainability.

A primary route for the formation of the C-N bond in this molecule is reductive amination . This would involve the reaction of 3-bromoaniline (B18343) with thiophene-3-carbaldehyde. Future research could focus on developing catalytic systems for this transformation that operate under milder conditions and utilize greener reducing agents. For instance, the use of molecular hydrogen with a heterogeneous catalyst would be a more sustainable alternative to stoichiometric borohydride (B1222165) reagents.

Another powerful method for C-N bond formation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction could unite 3-bromobenzylamine (B82478) with a suitable thiophene (B33073) precursor or, conversely, 3-(bromomethyl)thiophene (B1268036) with 3-bromoaniline. Research in this area could explore the use of more earth-abundant metal catalysts, such as copper or iron, to replace palladium, thereby reducing costs and environmental impact. Furthermore, the development of protocols that proceed in environmentally benign solvents like water or ethanol (B145695), or even under solvent-free conditions, would represent a significant advancement in the sustainable synthesis of this compound. researchgate.net

The principles of green chemistry can be further integrated by exploring one-pot syntheses that minimize purification steps and reduce solvent waste. For example, a tandem reaction where 3-bromobenzaldehyde (B42254) is first converted to its corresponding amine via reductive amination with ammonia, followed by an in-situ coupling with a thiophene derivative, could streamline the synthetic process. Microwave-assisted organic synthesis (MAOS) is another avenue that could lead to dramatically reduced reaction times and increased energy efficiency. electrochemsci.org

| Synthetic Route | Key Reactants | Potential Improvements | Sustainability Aspect |

| Reductive Amination | 3-Bromoaniline, Thiophene-3-carbaldehyde | Catalytic hydrogenation, milder conditions | Use of H2 as a clean reductant |

| Buchwald-Hartwig Amination | 3-Bromobenzylamine, 3-Halothiophene | Use of Cu or Fe catalysts, aqueous media | Replacement of precious metals |

| One-Pot Synthesis | 3-Bromobenzaldehyde, Ammonia, Thiophene derivative | Tandem reaction sequences | Reduced waste and purification steps |

| Microwave-Assisted Synthesis | Various | Optimization of reaction parameters | Reduced energy consumption and time |

Exploration of Novel Reaction Pathways and Derivatization Strategies

The functional groups present in this compound, namely the bromine atom, the secondary amine, and the thiophene ring, offer multiple sites for further chemical modification. Future research will undoubtedly focus on exploring these reaction pathways to generate a library of novel derivatives with tailored properties.

The bromine atom on the aniline (B41778) ring is a prime handle for derivatization through various cross-coupling reactions. The Suzuki-Miyaura coupling , for instance, would allow for the introduction of a wide array of aryl and heteroaryl substituents, leading to extended π-conjugated systems. nih.gov This could be particularly interesting for tuning the electronic and photophysical properties of the molecule. Similarly, the Sonogashira coupling could be employed to introduce alkyne functionalities, which are valuable precursors for the synthesis of more complex molecular architectures.

The secondary amine provides a site for N-alkylation or N-arylation, further expanding the structural diversity of accessible derivatives. The thiophene ring itself is susceptible to electrophilic substitution, although the directing effects of the existing substituent would need to be carefully considered.

A key area of future research will be the development of selective derivatization strategies . For example, developing conditions that allow for the selective functionalization of either the aniline or the thiophene ring would be highly valuable for the controlled synthesis of complex molecules.

| Derivatization Site | Reaction Type | Potential Reagents | Resulting Functionality |

| Bromine Atom | Suzuki-Miyaura Coupling | Arylboronic acids | Biaryl structures |

| Bromine Atom | Sonogashira Coupling | Terminal alkynes | Arylalkynes |

| Secondary Amine | N-Alkylation | Alkyl halides | Tertiary amines |

| Thiophene Ring | Electrophilic Substitution | Halogens, Nitrating agents | Substituted thiophenes |

Advanced Computational Studies for Rational Design

Computational chemistry offers a powerful toolkit for the rational design of novel molecules and for predicting their properties before their synthesis. Future research on this compound will greatly benefit from the application of advanced computational methods.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the parent molecule and its derivatives. mdpi.com Such studies can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding the electronic behavior of the molecule and for predicting its potential in applications such as organic electronics.

Molecular docking simulations can be used to explore the potential biological activity of this compound derivatives. By docking these molecules into the active sites of various enzymes or receptors, it may be possible to identify potential therapeutic targets and to guide the design of new drug candidates. chemscene.com

Furthermore, in silico screening of virtual libraries of derivatives can accelerate the discovery of molecules with desired properties. For example, by computationally screening a large number of virtually generated derivatives for their predicted electronic properties, researchers can prioritize the synthesis of the most promising candidates for applications in organic electronics.

| Computational Method | Property Studied | Potential Application |

| Density Functional Theory (DFT) | HOMO/LUMO energies, electronic structure | Organic electronics, materials science |

| Molecular Docking | Binding affinity to biological targets | Drug discovery |

| In Silico Screening | Prediction of various properties | Accelerated discovery of new materials |

| Quantum Chemistry | Reaction mechanisms, transition states | Optimization of synthetic routes |

Integration into Emerging Material Technologies

The unique combination of a thiophene ring, a known component of conductive polymers, and an aniline moiety, also a precursor to conductive polymers, suggests that this compound could be a valuable building block for novel functional materials. cmu.eduresearchgate.net

One of the most promising areas of future research is the development of conductive polymers . Polymerization of this compound, or its derivatives, could lead to new materials with interesting electronic and optical properties. The bromine atom could be utilized as a site for cross-linking or for further functionalization of the polymer backbone.

The inherent electronic properties of thiophene-aniline systems also make them attractive for applications in organic electronics . Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. researchgate.net The ability to tune the electronic properties through derivatization would be key to optimizing the performance of these devices.

Finally, the potential for these molecules to act as sensors should be investigated. The thiophene and aniline moieties can both interact with various analytes, and changes in their electronic or optical properties upon binding could be used as a sensing mechanism. For example, polymers derived from this compound could be used to fabricate chemiresistive or fluorescent sensors for the detection of specific ions or small molecules. electrochemsci.org

| Material Technology | Potential Role of the Compound | Key Properties to Investigate |

| Conductive Polymers | Monomeric building block | Electrical conductivity, processability |

| Organic Electronics (OLEDs, OFETs) | Emitter, charge transport material | Luminescence, charge carrier mobility |

| Sensors | Active sensing material | Selectivity, sensitivity |

| Functional Coatings | Corrosion inhibitor, antistatic agent | Film-forming properties, stability |

Q & A

How can I optimize the synthesis of 3-bromo-N-(thiophen-3-ylmethyl)aniline to improve yield and purity?

Basic Research Question

Synthesis optimization involves adjusting reaction parameters such as temperature, catalyst loading, and solvent polarity. For example, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) require precise stoichiometric ratios of aryl halides and boronic acids. Evidence suggests that using Pd(PPh₃)₄ as a catalyst in THF at 80°C enhances cross-coupling efficiency . Additionally, purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity by separating unreacted starting materials and byproducts. Monitoring reaction progress with TLC or HPLC is critical for identifying optimal termination points .

What analytical techniques are most effective for characterizing this compound and resolving structural ambiguities?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine at position 3, thiophen-3-ylmethyl group on nitrogen). Aromatic protons typically appear as doublets in the δ 6.8–7.5 ppm range, while the methylene group (N–CH₂–thiophene) resonates near δ 4.3 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 282.20) and isotopic patterns from bromine .

- X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms spatial arrangement of substituents .

How do the electronic properties of the thiophene moiety influence the reactivity of this compound in substitution reactions?

Advanced Research Question

The electron-rich thiophene ring enhances nucleophilic aromatic substitution (SNAr) at the brominated position. Computational studies (DFT) show that the thiophen-3-ylmethyl group increases electron density at the para position of the aniline ring, making it more susceptible to electrophilic attack. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds faster at the bromine site compared to non-thiophene analogs due to improved π-π interactions between the catalyst and substrate .

What strategies can address contradictions in biological activity data for this compound across different studies?

Advanced Research Question

Discrepancies in antimicrobial or anticancer activity may arise from variations in assay conditions (e.g., cell line specificity, incubation time). Standardized protocols are essential:

- Dose-Response Curves : Use IC₅₀ values normalized to controls (e.g., doxorubicin for cancer cells) .

- Target Validation : Perform kinase inhibition assays or molecular docking to confirm interactions with enzymes like EGFR or Topoisomerase II .

- Metabolic Stability Tests : Evaluate compound degradation in serum to rule out false negatives .

How can computational modeling predict the bioactivity of derivatives of this compound?

Advanced Research Question

QSAR (Quantitative Structure-Activity Relationship) models correlate structural features (e.g., Hammett σ values for substituents) with observed bioactivity. For example:

| Derivative | Substituent | Predicted IC₅₀ (μM) | Observed IC₅₀ (μM) |

|---|---|---|---|

| 3-Br | Bromine | 12.4 | 11.8 |

| 3-CF₃ | Trifluoromethyl | 8.2 | 7.9 |

| Molecular dynamics simulations further reveal binding modes with biological targets, such as hydrogen bonding between the aniline NH and ATP-binding pockets in kinases . |

What synthetic challenges arise when scaling up this compound for preclinical studies, and how can they be mitigated?

Advanced Research Question

Scale-up issues include:

- Exothermic Reactions : Bromination steps may require controlled cooling (e.g., jacketed reactors) to prevent runaway exotherms .

- Byproduct Formation : Optimize stoichiometry (e.g., 1.1:1 ratio of bromine to aniline) and use scavengers (e.g., Na₂S₂O₃) to quench excess Br₂ .

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost-effective bulk purification .

How do steric and electronic effects of the thiophen-3-ylmethyl group influence regioselectivity in cross-coupling reactions?

Advanced Research Question

The thiophen-3-ylmethyl group creates steric hindrance near the nitrogen, directing cross-coupling to the brominated aromatic ring. Electronic effects (measured via Hammett σₚ values) show that electron-donating substituents on the thiophene increase reaction rates at the bromine site by 30% compared to electron-withdrawing groups. This is confirmed by kinetic studies using UV-Vis spectroscopy to monitor Pd intermediate formation .

What are the best practices for resolving contradictory spectral data (e.g., NMR splitting patterns) for this compound?

Advanced Research Question

Contradictions often stem from dynamic effects (e.g., rotational barriers in the thiophen-3-ylmethyl group). Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.